molecular formula C16H14ClNO4 B1620886 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene CAS No. 871126-34-0

2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene

Cat. No. B1620886
M. Wt: 319.74 g/mol
InChI Key: XKJQWVBCSSZOCK-BQYQJAHWSA-N
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Description

“2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene” is a chemical compound with the molecular formula C16H14ClNO4 . It is also known by other names such as “1-Methoxy-2-benzyloxy-3-chloro-5-(2-nitrovinyl)benzene” and "trans-4-Benzyloxy-3-chloro-5-methoxy-β-nitrostyrene" .


Molecular Structure Analysis

The molecular structure of “2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene” consists of a benzene ring substituted with a methoxy group, a benzyloxy group, a chloro group, and a nitroethene group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 319.74 . Its melting point is reported to be between 137-141 °C .

Safety And Hazards

The compound is classified with hazard codes Xi and N, indicating that it is irritating and dangerous for the environment . Safety statements recommend avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

properties

IUPAC Name

1-chloro-3-methoxy-5-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-21-15-10-13(7-8-18(19)20)9-14(17)16(15)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJQWVBCSSZOCK-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Cl)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])Cl)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363480
Record name 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene

CAS RN

871126-34-0
Record name 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 871126-34-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene
Reactant of Route 2
2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene

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